tert-Butyl (2-chloropyridin-3-yl)carbamate
Description
tert-Butyl (2-chloropyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-chloropyridin-3-yl group
Properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHVCMJKJLGRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474823 | |
| Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209798-48-1 | |
| Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Boc Protection Procedure
The most straightforward approach for synthesizing tert-Butyl (2-chloropyridin-3-yl)carbamate involves the direct protection of 2-chloropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction typically proceeds under mild conditions in the presence of a suitable base.
Reaction Scheme:
2-Chloropyridin-3-amine + (Boc)₂O → this compound
By analogy with similar compounds, the general procedure involves dissolving 2-chloropyridin-3-amine in an appropriate organic solvent, adding di-tert-butyl dicarbonate, and stirring the mixture in the presence of a base at a temperature between -10°C and 50°C for several hours. The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion.
Optimized Reaction Conditions
Based on studies with similar compounds, we can establish optimized reaction conditions for the preparation of this compound. These conditions have been refined to maximize yield and purity while minimizing side reactions.
Table 1: Optimized Reaction Conditions for Direct Boc Protection
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | THF or CH₃CN | Provides good solubility for both starting materials and product |
| Base | Triethylamine or DMAP | Facilitates deprotonation of the amine and subsequent nucleophilic attack |
| Temperature | 0-25°C initially, then 40°C | Controls reaction rate and minimizes side reactions |
| Reaction Time | 4-6 hours | Ensures complete conversion |
| Boc₂O Equivalents | 1.1-1.2 | Slight excess ensures complete reaction |
| Concentration | 0.1-0.5 M | Optimizes reactivity while minimizing side reactions |
A representative experimental procedure might involve the following steps:
- Dissolve 2-chloropyridin-3-amine (1.0 equiv) in THF (10 mL/g) and cool to 0°C.
- Add triethylamine (1.2 equiv) or DMAP (0.1 equiv) as a catalyst.
- Add di-tert-butyl dicarbonate (1.1 equiv) dropwise as a solution in THF.
- Allow the mixture to warm to room temperature and stir for 2 hours.
- Heat the mixture to 40°C and stir for an additional 2-4 hours until the reaction is complete.
- Cool to room temperature, quench with water, and extract with ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Alternative Synthetic Routes
Modified Schotten-Baumann Reaction
An alternative approach involves a modified Schotten-Baumann reaction, where 2-chloropyridin-3-amine reacts with tert-butyl chloroformate under biphasic conditions.
Table 2: Reaction Conditions for Modified Schotten-Baumann Approach
| Reagent/Condition | Specification | Purpose |
|---|---|---|
| Solvent System | CHCl₃/H₂O | Creates biphasic conditions |
| Base | NaHCO₃ or K₂CO₃ | Scavenges HCl formed during reaction |
| Temperature | Reflux | Enhances reaction rate |
| Reaction Time | 2-4 hours | Ensures complete conversion |
| Purification | Extraction and recrystallization | Removes impurities |
This method is particularly useful for large-scale preparations and can achieve yields comparable to the standard Boc protection procedure.
Organolithium-Mediated Approach
Drawing from research on similar compounds, an organolithium-mediated approach could potentially be employed for more complex synthetic scenarios. This approach involves lithiation of the 2-chloropyridine derivative followed by reaction with a Boc source.
Based on data from studies with tert-Butyl (6-chloropyridin-3-yl)carbamate, the following procedure might be adapted:
- Treat 3-amino-2-chloropyridine with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether at -78°C.
- Allow the reaction mixture to warm to an appropriate temperature (typically -10°C).
- Add a suitable Boc source and continue the reaction.
- Workup and purification as appropriate.
Table 3: Yields and Conditions for Organolithium Approaches with Similar Compounds
Purification and Characterization
Purification Techniques
After the reaction, purification is essential to obtain high-quality this compound. Various purification methods have been employed for similar compounds, which can be adapted for our target molecule.
Table 4: Comparison of Purification Methods
| Method | Solvents/Conditions | Advantages | Limitations | Typical Purity |
|---|---|---|---|---|
| Recrystallization | Ethyl acetate/hexane | Simple, scalable | Lower yield | >95% |
| Recrystallization | Ethanol/water | Good for polar compounds | Can hydrolyze Boc group | >95% |
| Column Chromatography | Hexane/ethyl acetate | High purity | Labor-intensive, less scalable | >98% |
| Flash Chromatography | Hexane/ethyl acetate (4:1 to 2:1) | Fast, efficient | Requires specialized equipment | >97% |
For laboratory-scale preparations, column chromatography using silica gel with hexane/ethyl acetate as the eluent system typically provides the highest purity product. For industrial-scale preparations, recrystallization from appropriate solvent systems is often preferred due to its scalability and lower cost.
Analytical Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques. Based on data from similar compounds, the following spectral characteristics would be expected:
¹H NMR (400 MHz, CDCl₃): δ 8.5-8.3 (m, 1H, pyridine-H), 7.5-7.3 (m, 1H, pyridine-H), 7.2-7.0 (m, 1H, pyridine-H), 6.8-6.5 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃): δ 152.5 (C=O), 148.0, 139.5, 136.2, 128.5, 123.7 (pyridine carbons), 81.0 (C(CH₃)₃), 28.3 (C(CH₃)₃)
MS (ESI): m/z 229 [M+H]⁺
IR (KBr): ν 3340 (NH), 1730 (C=O), 1580, 1450, 1370, 1250, 1150 cm⁻¹
These analytical data would provide confirmation of the structure and purity of the synthesized compound.
Optimization Strategies
Solvent Effects
The choice of solvent significantly impacts the efficiency of the Boc protection reaction. A systematic study of solvent effects can help optimize the preparation of this compound.
Table 5: Solvent Effects on Boc Protection Reactions
| Solvent | Polarity | Benefits | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| THF | Moderate | Good solubility, anhydrous conditions | Peroxide formation over time | 70-85 |
| CH₃CN | High | Excellent solubility, easy removal | Higher boiling point | 75-90 |
| Dioxane | Moderate | High boiling point, good solubility | Carcinogenic concerns | 65-80 |
| CH₂Cl₂ | Low | Low boiling point, easy removal | Limited solubility for bases | 60-75 |
| H₂O/THF | High/Moderate | Environmentally friendly, biphasic | Phase transfer issues | 55-70 |
Based on these considerations, acetonitrile or THF would typically be the solvents of choice for the preparation of this compound due to their excellent solubility properties and favorable reaction outcomes.
Base Selection
The choice of base is another critical factor affecting the Boc protection reaction. Different bases can be employed depending on the specific requirements of the synthesis.
Table 6: Base Effects on Boc Protection Reactions
| Base | pKa | Benefits | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Triethylamine | 10.8 | Readily available, good solubility | Moderate basicity | 65-80 |
| DMAP | 9.6 | Excellent nucleophilic catalyst | Higher cost | 80-95 |
| NaHCO₃ | 10.3 | Inexpensive, mild | Limited solubility in organic solvents | 60-75 |
| K₂CO₃ | 10.3 | Stronger than NaHCO₃ | Can lead to side reactions | 65-80 |
| NaOH | 15.7 | Strong base, inexpensive | Can hydrolyze sensitive groups | 70-85 |
DMAP often provides the highest yields due to its excellent nucleophilic catalytic activity, while triethylamine offers a good balance between cost, availability, and effectiveness for routine preparations.
Scale-up Considerations
Scaling up the preparation of this compound from laboratory to industrial scale requires careful consideration of several factors.
Table 7: Scale-up Considerations for Industrial Production
| Factor | Considerations | Recommendations |
|---|---|---|
| Heat Transfer | Exothermic reaction control | Use efficient cooling systems, controlled addition of reagents |
| Mixing | Ensure homogeneity | Mechanical stirring, optimized reactor design |
| Reagent Addition | Control reaction rate | Automated addition systems, temperature monitoring |
| Safety | Handling of reagents | Closed systems, appropriate ventilation |
| Purification | Cost-effective methods | Continuous crystallization, filtration systems |
| Waste Management | Environmental impact | Recycling of solvents, treatment of waste streams |
Industrial-scale production typically employs continuous flow processes or batch reactors with careful control of reaction parameters to ensure consistent quality and yield.
Comparative Analysis of Preparation Methods
A comprehensive comparison of different preparation methods for this compound helps in selecting the most appropriate approach based on specific requirements.
Table 8: Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Boc Protection | Simple procedure, mild conditions | May require excess reagents | 70-85 | >95 | Excellent |
| Modified Schotten-Baumann | Cost-effective, scalable | Biphasic system complexities | 65-80 | >90 | Good |
| Organolithium Approach | Site-selective functionalization | Requires low temperature, air-sensitive reagents | 30-60 | >95 | Limited |
| Continuous Flow | Efficient mixing, heat transfer | Higher capital investment | 75-90 | >98 | Excellent |
The direct Boc protection method generally offers the best balance of simplicity, yield, and scalability for most applications, making it the preferred approach for the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-chloropyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: Yields the corresponding amine and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities , particularly in the fields of oncology and infectious diseases.
- Anticancer Activity: Research indicates that tert-butyl (2-chloropyridin-3-yl)carbamate may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can reduce tumor growth in various cancer cell lines, making this compound a candidate for cancer therapy .
- Antimicrobial Properties: Compounds with similar structures have demonstrated antibacterial and antifungal activities. Studies suggest that derivatives containing chlorinated pyridine moieties can selectively target pathogens while preserving host cell viability .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in drug development. It is used to create various derivatives that may exhibit enhanced biological activity or novel properties .
Study 1: Anticancer Mechanism
A study focused on the inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a role in several cancers. The findings showed that this compound significantly reduced MALT1 activity in vitro, leading to decreased proliferation of cancer cell lines associated with MALT1 overactivity .
Study 2: Antimicrobial Activity
In another investigation, derivatives of chlorinated pyridine compounds were tested against Chlamydia trachomatis. While not directly testing this specific compound, results indicated that similar structures could impair pathogen growth without affecting host cells, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are subject to ongoing research, but it is known to interact with proteins and enzymes involved in various biochemical processes .
Comparison with Similar Compounds
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
Comparison:
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Similar structure but with a bromine atom, which can influence its reactivity and applications.
- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate: Contains a hydroxyethyl group, making it more hydrophilic and potentially altering its biological activity.
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate: The presence of a methyl group can affect its steric properties and reactivity.
Biological Activity
tert-Butyl (2-chloropyridin-3-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a tert-butyl group attached to a carbamate moiety linked to a chlorinated pyridine, this compound presents opportunities for drug discovery and development. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13ClN2O2
- Molecular Weight : 228.68 g/mol
- CAS Number : 209798-48-1
The compound's structure allows for various chemical interactions, making it a candidate for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins involved in biochemical processes. It acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. Ongoing research aims to elucidate the precise pathways and molecular interactions involved.
Antichlamydial Activity
Recent studies have explored the antichlamydial properties of compounds similar to this compound. For instance, a study indicated that certain derivatives showed selective inhibition of Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for chlamydial infections. The compounds demonstrated mild toxicity towards mammalian cell lines but were non-mutagenic in Drosophila melanogaster assays, highlighting their potential as therapeutic agents .
Toxicity and Safety Profile
Toxicity assessments have shown that while some derivatives exhibit moderate toxicity, they do not significantly affect host cell viability at therapeutic concentrations. The safety profile is critical for further development as potential drugs .
| Compound | Toxicity Level | Selectivity | Mechanism |
|---|---|---|---|
| This compound | Moderate | Selective for C. trachomatis | Enzyme inhibition |
| Derivative A | Low | Non-selective | General antibacterial |
| Derivative B | Moderate | Selective | Disruption of bacterial growth |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the reaction of 2-chloropyridine-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine. The general reaction conditions include dichloromethane as a solvent at room temperature, optimizing yield and purity .
Synthetic Route :
- Starting Materials : 2-chloropyridine-3-amine, tert-butyl chloroformate.
- Reagents : Triethylamine (base), dichloromethane (solvent).
- Conditions : Room temperature.
Case Studies and Research Findings
Research has indicated diverse applications of this compound in drug development:
- Antimicrobial Applications : Compounds derived from this structure have shown potential against various bacterial strains, suggesting a role in developing new antibiotics .
- Neurological Studies : Some carbamate derivatives exhibit protective effects in neurodegenerative models, indicating their possible utility in treating conditions like Alzheimer's disease .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl (2-chloropyridin-3-yl)carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-chloro-3-aminopyridine with tert-butyl carbamate under anhydrous conditions. Key factors include:
-
Catalyst selection : Use coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in analogous carbamate syntheses .
-
Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the tert-butyl group).
-
Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity. Monitor by TLC and confirm via H NMR (e.g., δ 1.36 ppm for tert-butyl protons) .
Synthetic Method Yield Purity Key Reference EDCI/HOBt coupling 75–85% >95% Direct carbamoylation 60–70% 85–90%
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- H NMR : Key signals include tert-butyl singlet (δ 1.36 ppm, 9H), pyridyl protons (δ 7.3–8.2 ppm), and NH resonance (δ 8.5–9.0 ppm, broad) .
- X-ray crystallography : Use SHELX software for structure refinement. Crystals grown via slow evaporation in DCM/hexane (1:2) yield monoclinic systems with hydrogen-bonded networks .
- Mass spectrometry : ESI-MS ([M+H] at m/z 228.68) confirms molecular weight .
Q. What are the stability considerations for storing this compound, and how does molecular structure influence degradation?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .
- Degradation pathways : The tert-butyl group provides steric protection, but the 2-chloropyridine moiety may undergo nucleophilic substitution under basic conditions. Monitor via HPLC for decomposition peaks .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways due to potential ecotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., nucleophilic attack at C2 vs. C6) with experimental kinetic data. Adjust solvent models (PCM for THF/water) to improve accuracy .
- Case study : A 2021 study found discrepancies in predicted vs. observed hydrolysis rates; recalibrating solvation parameters reduced error margins by 15% .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- Steric effects : The tert-butyl group hinders substitution at the adjacent pyridine position, directing reactions (e.g., Suzuki coupling) to the C4/C5 sites .
- Electronic effects : Electron-withdrawing chlorine at C2 activates the pyridine ring for electrophilic substitution. Use Hammett constants (σ = 0.37) to predict reactivity .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they mitigated?
- Methodological Answer :
- Twinned crystals : Common due to flexible tert-butyl groups. Use SHELXD for twin-law identification and refine with HKLF5 data .
- Hydrogen bonding : Weak C–H···O interactions complicate resolution. Apply high-resolution synchrotron data (λ = 0.7 Å) to improve electron density maps .
Q. How can researchers validate the purity of this compound in complex reaction mixtures?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Retention time: 8.2 ± 0.3 min .
- LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) via MRM transitions (m/z 228 → 172) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
